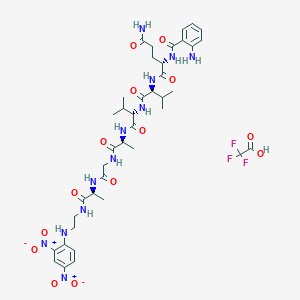
Abz-Gln-Val-Val-Ala-Gly-Ala-EDDnp Trifluoroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Abz-Gln-Val-Val-Ala-Gly-Ala-EDDnp Trifluoroacetate is a chemical compound that has been extensively studied in scientific research. This peptide is a fluorogenic substrate for enzymes such as aminopeptidases and carboxypeptidases. It is commonly used in biochemical and physiological research to study the mechanism of action of these enzymes. In
Mecanismo De Acción
Abz-Gln-Val-Val-Ala-Gly-Ala-EDDnp Trifluoroacetate is cleaved by aminopeptidases and carboxypeptidases at the peptide bond between the Gly and Ala residues. This cleavage releases the fluorogenic group EDDnp, which produces a fluorescent signal that can be detected using a fluorometer. The rate of fluorescence production is directly proportional to the enzymatic activity of the aminopeptidase or carboxypeptidase.
Biochemical and Physiological Effects:
Abz-Gln-Val-Val-Ala-Gly-Ala-EDDnp Trifluoroacetate does not have any direct biochemical or physiological effects. It is simply a tool that is used to study the activity of aminopeptidases and carboxypeptidases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Abz-Gln-Val-Val-Ala-Gly-Ala-EDDnp Trifluoroacetate is that it is a highly sensitive and specific substrate for aminopeptidases and carboxypeptidases. This allows researchers to accurately measure enzymatic activity in real-time. However, one limitation of Abz-Gln-Val-Val-Ala-Gly-Ala-EDDnp Trifluoroacetate is that it is a synthetic peptide and may not accurately reflect the natural substrates of these enzymes.
Direcciones Futuras
There are several future directions for research on Abz-Gln-Val-Val-Ala-Gly-Ala-EDDnp Trifluoroacetate. One area of interest is the development of new fluorogenic substrates that are more specific and sensitive than Abz-Gln-Val-Val-Ala-Gly-Ala-EDDnp Trifluoroacetate. Another area of interest is the use of Abz-Gln-Val-Val-Ala-Gly-Ala-EDDnp Trifluoroacetate in drug discovery and development. By studying the activity of aminopeptidases and carboxypeptidases, researchers may be able to identify new drug targets and develop novel therapeutics. Additionally, Abz-Gln-Val-Val-Ala-Gly-Ala-EDDnp Trifluoroacetate could be used to study the role of these enzymes in disease processes, such as cancer and inflammation. Overall, Abz-Gln-Val-Val-Ala-Gly-Ala-EDDnp Trifluoroacetate is a valuable tool for scientific research and has many potential applications in the future.
Métodos De Síntesis
Abz-Gln-Val-Val-Ala-Gly-Ala-EDDnp Trifluoroacetate is synthesized using solid-phase peptide synthesis. The peptide is assembled step-by-step on a resin using Fmoc chemistry. The final product is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
Abz-Gln-Val-Val-Ala-Gly-Ala-EDDnp Trifluoroacetate is commonly used in scientific research to study the mechanism of action of aminopeptidases and carboxypeptidases. These enzymes are involved in a wide range of physiological processes, including protein degradation, digestion, and immune response. Abz-Gln-Val-Val-Ala-Gly-Ala-EDDnp Trifluoroacetate is a fluorogenic substrate, which means that it produces a fluorescent signal when it is cleaved by these enzymes. This allows researchers to measure enzymatic activity in real-time and study the kinetics of the reaction.
Propiedades
IUPAC Name |
(2S)-2-[(2-aminobenzoyl)amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[2-(2,4-dinitroanilino)ethylamino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]pentanediamide;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H54N12O12.C2HF3O2/c1-19(2)31(48-38(58)32(20(3)4)47-36(56)27(13-14-29(40)51)46-35(55)24-9-7-8-10-25(24)39)37(57)45-22(6)34(54)43-18-30(52)44-21(5)33(53)42-16-15-41-26-12-11-23(49(59)60)17-28(26)50(61)62;3-2(4,5)1(6)7/h7-12,17,19-22,27,31-32,41H,13-16,18,39H2,1-6H3,(H2,40,51)(H,42,53)(H,43,54)(H,44,52)(H,45,57)(H,46,55)(H,47,56)(H,48,58);(H,6,7)/t21-,22-,27-,31-,32-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSCWOMHZMAAWBH-DTXSRSMJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NCC(=O)NC(C)C(=O)NCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])NC(=O)C(CCC(=O)N)NC(=O)C2=CC=CC=C2N.C(=O)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)C2=CC=CC=C2N.C(=O)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H55F3N12O14 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
984.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Abz-Gln-Val-Val-Ala-Gly-Ala-EDDnp Trifluoroacetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![9H-[1,2,4]Triazolo[4,3-a][1,4]diazepine](/img/structure/B583034.png)


![1-Boc-3-[(dimethylamino)methyl]-7-azaindole](/img/structure/B583041.png)

![N-[(1Z)-3-Oxo-1-buten-1-yl]acetamide](/img/structure/B583046.png)
![[(5S,11S,14S)-11-{3-[(Diaminomethylidene)amino]propyl}-14-methyl-4,7,10,13,16-pentaoxo-3,6,9,12,15-pentaazabicyclo[15.3.1]henicosa-1(21),17,19-trien-5-yl]acetic acid](/img/structure/B583047.png)